molecular formula C20H23N5O3 B7170384 N-(2-cyclopropylpyrimidin-5-yl)-4-(4-methoxybenzoyl)piperazine-1-carboxamide

N-(2-cyclopropylpyrimidin-5-yl)-4-(4-methoxybenzoyl)piperazine-1-carboxamide

Cat. No.: B7170384
M. Wt: 381.4 g/mol
InChI Key: IVDWBMAMHXBUAJ-UHFFFAOYSA-N
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Description

N-(2-cyclopropylpyrimidin-5-yl)-4-(4-methoxybenzoyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

N-(2-cyclopropylpyrimidin-5-yl)-4-(4-methoxybenzoyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-28-17-6-4-15(5-7-17)19(26)24-8-10-25(11-9-24)20(27)23-16-12-21-18(22-13-16)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWBMAMHXBUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)NC3=CN=C(N=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylpyrimidin-5-yl)-4-(4-methoxybenzoyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Cyclopropylpyrimidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the Methoxybenzoyl Group: This step may involve acylation reactions using methoxybenzoic acid derivatives and suitable coupling agents.

    Formation of the Piperazine Ring: The final step could involve the formation of the piperazine ring and its subsequent functionalization to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylpyrimidin-5-yl)-4-(4-methoxybenzoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylpyrimidin-5-yl)-4-(4-methoxybenzoyl)piperazine-1-carboxamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropylpyrimidin-5-yl)-4-(4-methoxybenzoyl)piperazine-1-carboxamide: can be compared with other piperazine derivatives or compounds containing cyclopropylpyrimidine and methoxybenzoyl groups.

    Unique Features: Its unique combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.

Highlighting Uniqueness

    Chemical Structure: The presence of both cyclopropylpyrimidine and methoxybenzoyl groups in a single molecule.

    Its versatility in various scientific fields due to its unique structure.

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